molecular formula C7H8BrFN2 B12434767 [(5-Bromo-2-fluorophenyl)methyl]hydrazine CAS No. 1016699-41-4

[(5-Bromo-2-fluorophenyl)methyl]hydrazine

Cat. No.: B12434767
CAS No.: 1016699-41-4
M. Wt: 219.05 g/mol
InChI Key: LENJGIDDPWQKEB-UHFFFAOYSA-N
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Description

[(5-Bromo-2-fluorophenyl)methyl]hydrazine is a halogenated hydrazine derivative featuring a bromine atom at the 5-position and a fluorine atom at the 2-position on the phenyl ring. This compound belongs to the arylhydrazine class, known for their versatility in organic synthesis, coordination chemistry, and biological applications.

Properties

CAS No.

1016699-41-4

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8BrFN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2

InChI Key

LENJGIDDPWQKEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CNN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromo-2-fluorophenyl)methyl]hydrazine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

[(5-Bromo-2-fluorophenyl)methyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield azides, while reduction with sodium borohydride can produce amines .

Scientific Research Applications

[(5-Bromo-2-fluorophenyl)methyl]hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(5-Bromo-2-fluorophenyl)methyl]hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

Key structural analogs include positional isomers and halogen-variant hydrazines (Table 1).

Table 1: Structural and Similarity Comparison of Halogenated Hydrazines

Compound Name CAS No. Substituent Positions Similarity Score Key Properties/Applications
(5-Bromo-2-fluorophenyl)hydrazine HCl 502496-24-4 Br (5), F (2) 0.98 High reactivity in aroylhydrazone synthesis
(2-Bromo-5-fluorophenyl)hydrazine HCl 134168-97-1 Br (2), F (5) 0.86 Reduced steric hindrance; lower bioactivity
(4-Chloro-2-fluoro-5-nitrobenzylidene)hydrazine - Cl (4), F (2), NO₂ (5) - Enhanced electron-withdrawing effects; used in nitroarene chemistry
Methyl benzyl hydrazine derivatives - CH₃ (alkyl) - Mitosis suppression via H₂O₂ generation

Key Observations :

  • Substituent Position : The 5-bromo-2-fluoro configuration maximizes steric accessibility for nucleophilic reactions compared to 2-bromo-5-fluoro isomers .
  • Halogen Effects : Bromine increases lipophilicity (logP), enhancing membrane permeability, while fluorine improves metabolic stability .
Coordination Chemistry
  • Metal Chelation : Aroylhydrazones (e.g., N'-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-2-chlorobenzohydrazide) form stable complexes with transition metals (Cu²⁺, Fe³⁺), useful in catalysis .
  • Crystal Packing : Bromine and fluorine participate in intermolecular interactions (e.g., N–H···F, C–H···Br), stabilizing crystal structures .

Stability and Reactivity Trends

  • Auto-Oxidation : Methyl benzyl hydrazines auto-oxidize to generate H₂O₂, a mechanism absent in bromo-fluoro analogs due to halogen-induced electron withdrawal .
  • Nucleophilic Substitution : Bromine at the 5-position facilitates substitution reactions (e.g., Suzuki coupling), whereas fluorine resists displacement .

Biological Activity

[(5-Bromo-2-fluorophenyl)methyl]hydrazine, a compound characterized by the presence of a hydrazine functional group attached to a phenyl ring with both bromine and fluorine substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C7H8BrFN2
  • Molecular Weight : 219.06 g/mol
  • Structure : The compound features a hydrazine moiety linked to a phenyl ring substituted with bromine and fluorine, which influences its reactivity and biological properties.

The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with cellular components. The specific molecular targets and pathways depend on the biological context in which the compound is studied. Notably, the halogen substituents may enhance its interaction with biomolecules, potentially leading to various therapeutic effects.

Anticancer Activity

Research indicates that derivatives of hydrazine compounds exhibit significant anticancer properties. For instance, studies have shown that related hydrazone derivatives demonstrate inhibitory activities against various cancer cell lines. In particular, compounds similar to this compound have been reported to inhibit cell growth in lung and breast cancer cell lines with IC50 values indicating potent activity .

CompoundCell LineIC50 (µM)
7cMCF-77.17 ± 0.94
7dA-5492.93 ± 0.47

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies utilizing clinical isolates of Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria have shown promising results, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .

Bacterial StrainMIC (µg/mL)Control (Kanamycin B)
Pseudomonas aeruginosa1013
Staphylococcus aureus1520
Escherichia coli1218
Bacillus subtilis2530

Study on Anticancer Activity

A study published in April 2023 highlighted the synthesis of hydrazone derivatives based on the this compound scaffold. The derivatives exhibited significant inhibitory effects on non-small cell lung cancer lines, demonstrating their potential as anticancer agents .

Study on Antimicrobial Activity

In another study focusing on fluorinated imines and hydrazones, researchers evaluated the antibacterial efficacy of several derivatives against clinical bacterial strains. The results indicated that certain derivatives had MIC values lower than traditional antibiotics, suggesting a potential for developing new antimicrobial agents based on the hydrazine structure .

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